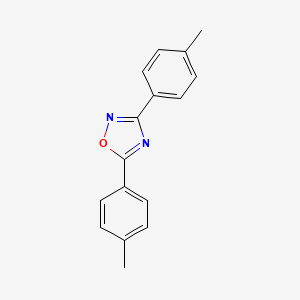![molecular formula C18H18FNOS B5782015 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as FBOP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. FBOP belongs to the class of compounds known as carbonothioyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is not fully understood, but it is thought to act by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including analgesic (pain-relieving), anti-inflammatory, and neuroprotective effects. In addition, this compound has been found to have potential applications in the treatment of conditions such as anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation of this compound is that it can be difficult to purify, which can make it challenging to work with in certain experiments.
Future Directions
There are many potential future directions for research on 1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and related compounds. Some possible areas of investigation include:
- Further studies of the mechanism of action of this compound and related compounds, including their interactions with FAAH and other biological targets.
- Development of new compounds based on the this compound scaffold that can target specific biological pathways.
- Investigation of the potential therapeutic applications of this compound and related compounds in the treatment of conditions such as pain, inflammation, and neurological disorders.
- Studies of the pharmacokinetics and pharmacodynamics of this compound and related compounds, including their absorption, distribution, metabolism, and excretion in the body.
- Exploration of the potential use of this compound and related compounds as tools for studying the endocannabinoid system and other biological pathways.
Synthesis Methods
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl bromide with 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently reduced to the desired pyrrolidine product using a reducing agent such as sodium borohydride.
Scientific Research Applications
1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been investigated for its potential applications in drug development, particularly as a scaffold for the design of new compounds that can target specific biological pathways. For example, this compound has been used as a starting point for the development of inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the regulation of pain, inflammation, and other physiological processes.
properties
IUPAC Name |
[2-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-7-5-6-14(12-15)13-21-17-9-2-1-8-16(17)18(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYOVVNYWLQCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
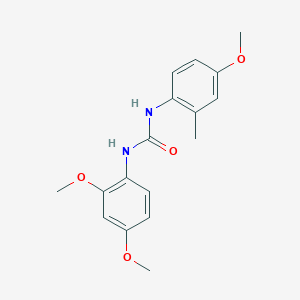
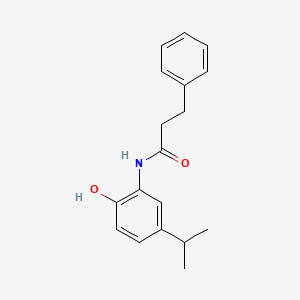
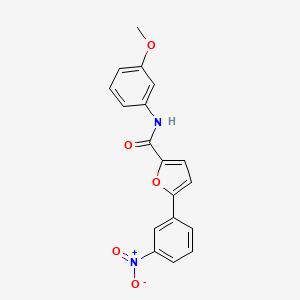
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5781990.png)
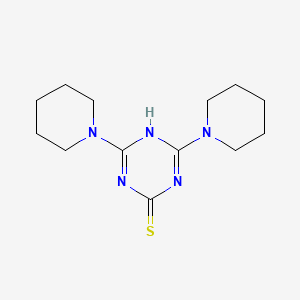
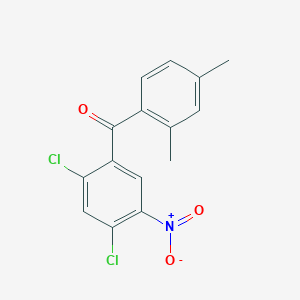
![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)
